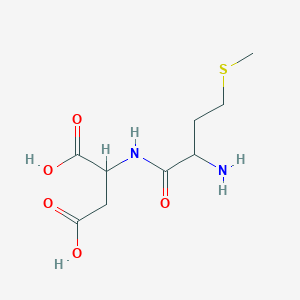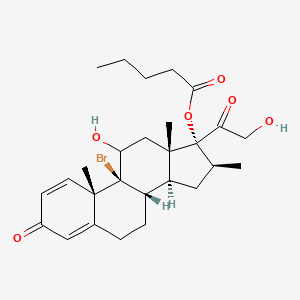
2',3',5'-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6 is a deuterium-labeled compound used primarily in scientific research. It is a derivative of guanosine, a nucleoside that is a fundamental building block of RNA. The compound is often utilized in studies involving mass spectrometry and tRNA modifications related to cellular stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6 typically involves the acetylation of guanosine followed by the introduction of deuterium atoms. The process generally includes the following steps:
Acetylation: Guanosine is treated with acetic anhydride in the presence of a catalyst to introduce acetyl groups at the 2’, 3’, and 5’ positions.
Methylation: The N2 position of the guanosine is methylated using a methylating agent such as dimethyl sulfate.
Deuteration: Deuterium atoms are introduced to replace hydrogen atoms, resulting in the formation of 2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove acetyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can result in the removal of acetyl groups.
Scientific Research Applications
2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6 has several scientific research applications:
Mass Spectrometry: Used as a standard in mass spectrometry to quantify tRNA modifications.
Cellular Stress Response: Investigates the mechanism of 2’-deoxyoxanosine formation from 2’-deoxyguanosine and nitrous acid.
Biological Studies: Employed in studies related to RNA modifications and their impact on cellular functions.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into RNA molecules. The deuterium labeling allows for precise tracking and quantification in mass spectrometry studies. The molecular targets include tRNA molecules, and the pathways involved are related to cellular stress responses and RNA modifications.
Comparison with Similar Compounds
Similar Compounds
2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine: The non-deuterated version of the compound.
2-(Dimethylamino)guanosine: Another derivative used in similar research applications.
Uniqueness
The primary uniqueness of 2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6 lies in its deuterium labeling, which enhances its utility in mass spectrometry and other analytical techniques. This labeling allows for more accurate and sensitive detection compared to non-deuterated analogs.
Properties
Molecular Formula |
C18H23N5O8 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-[bis(trideuteriomethyl)amino]-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H23N5O8/c1-8(24)28-6-11-13(29-9(2)25)14(30-10(3)26)17(31-11)23-7-19-12-15(23)20-18(22(4)5)21-16(12)27/h7,11,13-14,17H,6H2,1-5H3,(H,20,21,27)/t11-,13-,14-,17-/m1/s1/i4D3,5D3 |
InChI Key |
GZKPCWCCXJQIPH-UEKSZCRCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N(C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)





![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)


![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
